Briciclib is a small-molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. CDKs are enzymes that play a critical role in cell cycle progression. By inhibiting CDK4/6, briciclib prevents the phosphorylation of retinoblastoma protein (pRb), which is essential for G1/S phase transition in the cell cycle. This ultimately leads to cell cycle arrest and tumor suppression [].
Briciclib is a small molecule compound, chemically identified as a water-soluble derivative of ON 013100, with the CAS Number 865783-99-9. It functions primarily as an inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a critical role in the regulation of protein synthesis. By inhibiting eIF4E, Briciclib disrupts the translation of specific mRNAs that are crucial for cancer cell proliferation and survival, making it a potential therapeutic agent in oncology .
Briciclib's primary mechanism of action involves inhibiting eIF4E. This protein plays a critical role in initiating protein translation, a vital process for cell growth and proliferation []. By binding to eIF4E, Briciclib disrupts the formation of the translation initiation complex, thereby hindering protein synthesis in cancer cells []. Additionally, Briciclib might downregulate cyclin D1 expression, further impacting cell cycle progression [].
Briciclib exhibits significant biological activity, particularly in cancer treatment. It has been shown to:
The synthesis of Briciclib involves multiple steps typically including:
Briciclib is primarily explored for its applications in oncology:
Briciclib shares structural and functional similarities with several other compounds that target eukaryotic translation initiation factors or related pathways. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
ON 013100 | eIF4E inhibitor | Precursor to Briciclib |
Ribavirin | Inhibits viral mRNA synthesis | Primarily antiviral; broader spectrum |
4EGI-1 | Inhibits eIF4E-eIF4G interaction | More selective towards specific mRNAs |
Silvestrol | Inhibits eIF4A | Targets a different initiation factor |
Briciclib is unique due to its specific focus on eIF4E inhibition and its structural modifications that enhance solubility and bioavailability compared to other compounds targeting similar pathways .
The synthesis of Briciclib requires careful selection and optimization of starting materials to ensure high-quality product formation and cost-effective manufacturing. The primary precursor for Briciclib synthesis is 4-methoxy-3-nitrobenzyl alcohol, which serves as the foundation for constructing the benzyl component of the styryl benzyl sulfone structure [1] [2] [3].
Starting material optimization focuses on several critical parameters. The 4-methoxy-3-nitrobenzyl alcohol must meet stringent purity requirements of greater than 98% with moisture content maintained below 0.5% to prevent unwanted side reactions during subsequent synthetic steps [1] [4]. The availability of high-grade trimethoxybenzaldehyde derivatives is equally important, as these compounds form the styryl component through Knovenagel condensation reactions [5] [6].
Alternative precursor pathways have been investigated, including the use of vanillin as a starting material for synthesizing trimethoxybenzaldehyde derivatives. This approach involves bromination of vanillin to 5-bromovanillin, followed by copper-catalyzed alkoxylation and subsequent methylation using phase-transfer catalysis to yield 3,4,5-trimethoxybenzaldehyde in high yields [5] [6]. The optimization of this pathway demonstrates yields of 95% for bromination, 83% for alkoxylation, and 96% for methylation steps.
For industrial-scale production, starting material selection must consider bulk availability, regulatory compliance, and supply chain reliability. The precursors should be sourced from qualified suppliers with appropriate certificates of analysis, and non-compendial materials require comprehensive testing against defined acceptance criteria [7]. Raw material components of animal origin must be eliminated from manufacturing processes to comply with good manufacturing practice requirements.
The synthesis of Briciclib Sodium follows a multi-step pathway involving benzyl bromide formation, sulfoxidation, Knovenagel condensation, and phosphate esterification. The mechanism begins with the conversion of 4-methoxy-3-nitrobenzyl alcohol to the corresponding benzyl bromide using phosphorous tribromide at temperatures ranging from 40-100°C [8] [9].
The benzyl bromide intermediate undergoes nucleophilic substitution with mercaptoacetic acid in the presence of sodium hydroxide in methanol to form benzylthioacetic acid in quantitative yields. This reaction proceeds through a straightforward nucleophilic displacement mechanism where the mercaptoacetate anion attacks the electrophilic benzyl carbon, displacing bromide [8].
Subsequent oxidation of the benzylthioacetic acid occurs using 30% hydrogen peroxide in glacial acetic acid, converting the sulfide to sulfone functionality. This oxidation follows a two-step mechanism involving initial formation of sulfoxide intermediate, followed by further oxidation to the sulfone. Temperature control at 40-60°C and pH maintenance between 3-4 are critical to prevent over-oxidation and ensure selective sulfone formation [8] [10].
The key Knovenagel condensation step involves the reaction between benzylsulfonylacetic acid and 2,4,6-trimethoxybenzaldehyde. This condensation follows a classical mechanism involving enolate formation, nucleophilic addition to the aldehyde carbonyl, and subsequent dehydration to form the (E)-styryl double bond [11] [12]. The reaction is catalyzed by benzylamine in acetic acid under reflux conditions for 2-8 hours, with water removal being essential for driving the reaction to completion.
The final phosphorylation step involves treatment of the phenolic hydroxyl group with phosphorylating agents to form the phosphate ester prodrug. This reaction typically employs specialized phosphorylating reagents under controlled conditions to achieve selective esterification [13] [14].
Phosphate esterification represents the most technically challenging step in Briciclib synthesis, requiring precise control of reaction parameters to achieve selective mono- or diesterification. The process typically employs triethyl orthoacetate as the phosphorylating agent, with the stoichiometry carefully controlled to prevent unwanted polyesterification [10] [13].
Temperature control is paramount in phosphate esterification reactions. Studies demonstrate that selective monoesterification occurs optimally at 30°C, while diesterification requires elevated temperatures of 90°C. At intermediate temperatures (50-80°C), mixtures of mono- and diesters are formed, necessitating careful temperature control to achieve the desired selectivity [10]. The reaction mechanism proceeds through initial formation of phosphoryl intermediates, followed by nucleophilic attack by the phenolic substrate.
The quantity of orthoacetate reagent significantly influences reaction outcomes. For laboratory-scale synthesis, 15 equivalents of triethyl orthoacetate are recommended for monoesterification, while 30 equivalents are required for complete diesterification [10]. Industrial-scale processes must balance reagent costs against reaction efficiency, often employing excess reagent with recovery and recycling systems.
Reaction atmosphere control is critical, with nitrogen blanketing required to prevent oxidative degradation of sensitive intermediates. Moisture exclusion is equally important, as water competes with the phenolic substrate for the phosphorylating agent, reducing overall efficiency [10] [9]. The reaction mixture should maintain anhydrous conditions throughout the esterification process.
Process monitoring employs phosphorus-31 nuclear magnetic resonance spectroscopy to track conversion and product distribution in real-time. This analytical approach enables precise endpoint determination and quality control during synthesis [10]. Thin-layer chromatography provides complementary monitoring capabilities for routine process control.
The phosphate esterification step requires specialized equipment capable of maintaining precise temperature control and inert atmosphere conditions. Heat transfer considerations become critical at industrial scale, necessitating appropriate reactor design and temperature control systems [9] [15].
Industrial-scale purification of Briciclib employs a multi-stage approach combining chromatographic separation, crystallization, and advanced analytical quality control methods. The primary purification technique utilizes silica gel column chromatography with gradient elution systems optimized for large-scale operations [16] [17].
Column chromatographic purification begins with crude product dissolution in appropriate solvent systems, typically employing dichloromethane-methanol gradients. The stationary phase selection focuses on high-capacity silica gel materials capable of handling kilogram quantities while maintaining resolution. Industrial columns incorporate automated loading, washing, and elution protocols to ensure consistent purification outcomes [16] [17].
Solvent selection for purification prioritizes green chemistry principles while maintaining separation efficiency. Recovery and recycling systems capture valuable solvents, reducing environmental impact and operating costs. Distillation units integrated with purification systems enable solvent reuse with appropriate quality controls [18] [16].
Crystallization techniques provide final product purification and particle size control. The process employs controlled cooling and seeding protocols to achieve desired crystal morphology and size distribution. Solvent selection for crystallization considers both purification efficiency and downstream processing requirements [15] [19].
Quality control protocols encompass comprehensive analytical testing throughout the purification process. High-performance liquid chromatography with ultraviolet detection confirms product purity exceeding 98% by area, while liquid chromatography-mass spectrometry identifies and quantifies impurities below 0.5% individual limits [20] [21]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment.
Residual solvent analysis employs gas chromatography-mass spectrometry headspace techniques to ensure compliance with International Council for Harmonisation Q3C Class 2 limits. Heavy metals testing utilizes inductively coupled plasma-mass spectrometry to verify compliance with United States Pharmacopeia Chapter 232 requirements [20] [21].
Phosphate content verification employs phosphorus-31 nuclear magnetic resonance quantification to confirm stoichiometric equivalence in the final product. This analysis ensures proper prodrug functionality and bioavailability characteristics [10] [13].
Microbiological quality assessment follows United States Pharmacopeia microbial limits testing protocols, targeting total aerobic counts below 100 colony-forming units per gram. Environmental monitoring and bioburden control throughout manufacturing ensure compliance with pharmaceutical quality standards [20] [21].
Stability testing protocols include forced degradation studies under various stress conditions to establish shelf life specifications. These studies typically demonstrate 2-3 year stability under appropriate storage conditions, supporting commercial distribution requirements [20] [21].
Process analytical technology integration enables real-time monitoring of critical quality attributes during purification. Near-infrared spectroscopy and inline analytical systems provide continuous quality assessment, reducing batch testing requirements and improving process efficiency [22] [18].
Briciclib exhibits markedly different solubility characteristics depending on the solvent system employed [1] [2]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 31 milligrams per milliliter (equivalent to 65.34 millimolar) at 25 degrees Celsius [1]. In dimethylformamide, Briciclib maintains good solubility at 30 milligrams per milliliter [3]. However, the compound shows poor aqueous solubility, being essentially insoluble in water under standard conditions [1] [4] [5]. Similarly, Briciclib exhibits negligible solubility in ethanol [4] [5].
The limited aqueous solubility of Briciclib can be attributed to its molecular structure, which contains multiple methoxy groups and a phosphate ester moiety that contribute to its hydrophobic character despite the presence of polar functional groups [6] [7]. The phosphate group exists as a dihydrogen phosphate, which may undergo ionization depending on the pH of the surrounding medium [6]. However, specific pH-dependent solubility studies have not been documented in the available literature, representing a gap in the current understanding of this compound's behavior across different pH environments.
Solvent System | Solubility | Temperature | Reference |
---|---|---|---|
Dimethyl sulfoxide | ≥31 mg/mL (65.34 mM) | 25°C | [1] |
Dimethylformamide | 30 mg/mL | 25°C | [3] |
Water | Insoluble | 25°C | [1] [4] [5] |
Ethanol | Insoluble | 25°C | [4] [5] |
The lipophilicity of Briciclib has been computationally assessed using the XLogP3 algorithm, yielding a logarithmic partition coefficient value of 1.3 [6]. This moderate LogP value indicates that Briciclib possesses balanced hydrophilic and lipophilic characteristics, positioning it within the favorable range for pharmaceutical compounds that require both aqueous dissolution and membrane permeation properties.
The XLogP3-AA value of 1.3 suggests that Briciclib would have moderate affinity for biological membranes while maintaining sufficient polarity for interaction with aqueous biological fluids [6]. This calculated partition coefficient is consistent with the observed solubility profile, where the compound shows good solubility in organic solvents but poor water solubility. The presence of ten hydrogen bond acceptors and two hydrogen bond donors contributes to the overall polarity of the molecule, balancing the lipophilic contributions from the trimethoxyphenyl and methoxyphenyl moieties [6].
Experimental determination of the octanol-water partition coefficient has not been reported in the literature, highlighting the need for empirical validation of the computational predictions. The topological polar surface area of 146 square angstroms indicates significant polar character, which may influence the compound's permeability characteristics across biological barriers [6].
Parameter | Value | Method | Implications |
---|---|---|---|
XLogP3-AA | 1.3 | Computational | Moderate lipophilicity |
Hydrogen Bond Donors | 2 | Structural analysis | Enhanced water interactions |
Hydrogen Bond Acceptors | 10 | Structural analysis | Polar character |
Topological Polar Surface Area | 146 Ų | Computational | Membrane permeability considerations |
Briciclib demonstrates good thermal stability under appropriate storage conditions. The compound remains stable in powder form when stored at low temperatures, with manufacturers reporting stability for more than two years when maintained at -20 degrees Celsius under dry, dark conditions [4] [5]. Short-term storage at 0 to 4 degrees Celsius is acceptable for periods ranging from days to weeks [4] [5].
When formulated in solution, particularly in dimethyl sulfoxide, Briciclib shows reduced stability compared to its solid form. Solutions stored at -20 degrees Celsius maintain integrity for approximately one month, though repeated freeze-thaw cycles should be avoided to prevent degradation [1]. The compound can be shipped under ambient temperature conditions as a non-hazardous chemical, indicating reasonable stability during short-term exposure to elevated temperatures [4] [5].
Specific thermal degradation kinetic studies for Briciclib have not been documented in the available literature. However, the stability profile suggests that the compound follows typical pharmaceutical degradation patterns where elevated temperatures accelerate decomposition processes. The recommendation for storage under inert, dry conditions indicates sensitivity to moisture and potentially oxidative degradation pathways.
Storage Condition | Temperature | Stability Duration | Special Requirements |
---|---|---|---|
Powder (long-term) | -20°C | >2 years | Dry, dark conditions |
Powder (short-term) | 0-4°C | Days to weeks | Dry conditions |
DMSO solution | -20°C | 1 month | Avoid freeze-thaw cycles |
Shipping | Ambient | Weeks | Non-hazardous handling |
Limited information is available regarding the hygroscopic properties of Briciclib. The consistent recommendation across multiple suppliers for storage under dry conditions suggests that the compound may exhibit some degree of hygroscopic behavior, though specific moisture uptake studies have not been reported [1] [4] [5]. The presence of multiple polar functional groups, including the phosphate ester and methoxy substituents, could contribute to moisture affinity.
Crystal polymorphism studies for Briciclib have not been documented in the current literature. The molecular structure contains flexible elements, including the styryl sulfonyl bridge and multiple rotatable bonds (ten total), which could potentially give rise to different crystalline arrangements [6]. The complexity value of 716 indicates a structurally complex molecule that may be prone to conformational variations [6].
The lack of specific polymorphic studies represents a significant knowledge gap, particularly given the importance of solid-state form in pharmaceutical development. Different crystalline forms could potentially exhibit varying solubility, stability, and bioavailability characteristics. The presence of both hydrogen bond donors and acceptors creates opportunities for different intermolecular packing arrangements that could lead to polymorphic behavior.
Storage recommendations emphasizing dry conditions and controlled temperatures suggest awareness of potential solid-state stability issues, though the underlying mechanisms remain to be characterized. Future research should focus on comprehensive polymorphic screening and hygroscopicity evaluation to ensure consistent pharmaceutical performance across different manufacturing and storage conditions.
Property | Status | Implications | Research Needs |
---|---|---|---|
Hygroscopicity | Not characterized | Storage under dry conditions required | Moisture sorption isotherms |
Crystal polymorphism | Not studied | Potential for multiple forms | Polymorph screening |
Solid-state stability | Partially characterized | Temperature-dependent degradation | Kinetic studies |
Conformational flexibility | High (10 rotatable bonds) | Multiple molecular arrangements possible | Structural analysis |